molecular formula C17H13N3O2S2 B2887657 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2097884-44-9

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No. B2887657
CAS RN: 2097884-44-9
M. Wt: 355.43
InChI Key: QIMAPJYKWLBIOK-UHFFFAOYSA-N
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Description

“N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide” is a complex organic compound that contains furan, thiophene, and benzothiadiazole moieties . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiophene is a similar structure, but with a sulfur atom instead of oxygen. Benzothiadiazole is a bicyclic compound consisting of a benzene ring fused to a thiadiazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate furan, thiophene, and benzothiadiazole derivatives. The exact method would depend on the specific substituents present on these rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan, thiophene, and benzothiadiazole rings. These rings are likely to be planar, contributing to the overall aromaticity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich nature of the furan, thiophene, and benzothiadiazole rings. These rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It is likely to be a solid at room temperature, and its solubility would depend on the specific substituents present on the rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it has biological activity, it could interact with various enzymes or receptors in the body. The exact mechanism would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound are not known without specific studies. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include studying its reactivity, investigating its potential biological activity, and optimizing its synthesis .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c21-17(11-3-4-14-15(8-11)20-24-19-14)18-9-13(12-5-7-23-10-12)16-2-1-6-22-16/h1-8,10,13H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMAPJYKWLBIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

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